molecular formula C9H9N3O2 B8663803 methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate

methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate

Cat. No. B8663803
M. Wt: 191.19 g/mol
InChI Key: NXJWPXLAQPOOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-6-2-4-10-7(6)3-5-11-8/h2-5,10H,1H3,(H,11,12,13)

InChI Key

NXJWPXLAQPOOTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=CC2=C1C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of benzyl 4-[(methoxycarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (264 mg, 0.82 mmol, Step a) in ethanol (10 mL) was added catalytic amount of palladium on carbon (10% wet). The reaction mixture was stirred under an atmosphere of hydrogen gas (atmospheric pressure) for 1 hour. The reaction mixture was filtered over celite and the residue washed with ethanol. The filtrate was concentrated to yield methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate as a white powder (141 mg, 90.75%).
Name
benzyl 4-[(methoxycarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.